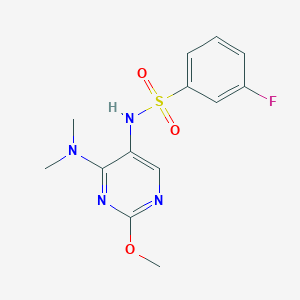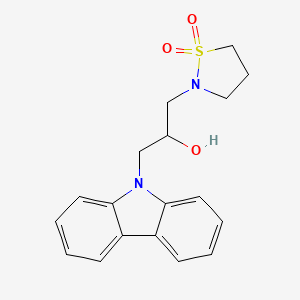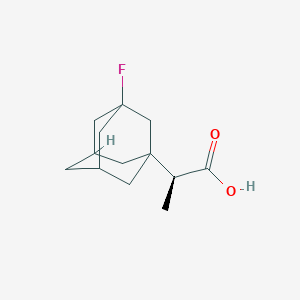
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole-based compounds, which have been shown to possess a wide range of pharmacological activities.
Applications De Recherche Scientifique
Pharmaceutical Synthesis
This compound is utilized in the synthesis of pharmaceuticals due to its structural similarity to indole, which is a core component of many therapeutic agents. The thioether linkage to the indole moiety can be exploited to create derivatives with potential anti-inflammatory and analgesic properties, similar to other NSAIDs like naproxen .
Antiviral Research
The indole core of the compound is structurally related to tryptamine, which has shown promise in antiviral applications. Modifications of the indole structure can lead to compounds with potential activity against viruses, including influenza and possibly SARS-CoV-2, by interfering with viral replication mechanisms .
Anti-inflammatory Action
The compound’s ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) suggests its use in reducing inflammation. This mechanism is crucial in the treatment of conditions like rheumatoid arthritis and could be further explored with this compound’s derivatives .
Neuromodulation Studies
Derivatives of tryptamine, which share a structural resemblance with this compound, are involved in central nervous system processes such as sleep, cognition, and behavior. Research into this compound could lead to insights into neuromodulation and the development of new psychiatric medications .
Anticancer Potential
Indole derivatives have been extensively studied for their anticancer properties. The compound could be modified to target specific pathways in cancer cells, providing a new avenue for oncological research and drug development .
Analgesic Development
The structural features of this compound suggest potential analgesic properties. By targeting pain pathways, derivatives could be developed as new pain relievers, especially for chronic pain management .
Antioxidant Applications
Indole derivatives are known for their antioxidant properties. This compound could be studied for its ability to neutralize free radicals, which has implications in preventing oxidative stress-related diseases .
Antimicrobial Activity
The indole nucleus is a common feature in compounds with antimicrobial activity. Research into this compound could lead to the development of new antibiotics or antifungal agents, addressing the growing concern of antimicrobial resistance .
Mécanisme D'action
Target of Action
The primary targets of this compound are the Actin-related protein 2/3 complex subunits . These proteins play a crucial role in the regulation of the actin cytoskeleton, which is vital for various cellular processes, including cell shape, motility, and intracellular trafficking .
Mode of Action
It is known to interact with its targets, potentially influencing the function of the actin cytoskeleton
Biochemical Pathways
The affected pathways are likely related to the regulation of the actin cytoskeleton . The actin cytoskeleton is involved in numerous cellular processes, and any alterations can have significant downstream effects.
Result of Action
Given its targets, it may influence the function of the actin cytoskeleton, potentially affecting cell shape, motility, and intracellular trafficking . .
Propriétés
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c1-18-24(21-14-8-9-15-22(21)27-18)29-17-16-26-25(28)23(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,23,27H,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUBCWLTJOXLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B2871536.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)
![3-(4-Methoxyphenyl)-5-[1-(3-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2871538.png)
![N-(4-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)




![N-Ethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2871551.png)
